molecular formula C19H14N2O2 B8647850 Methyl 1-(quinolin-3-yl)-1H-indole-3-carboxylate CAS No. 649550-81-2

Methyl 1-(quinolin-3-yl)-1H-indole-3-carboxylate

Cat. No.: B8647850
CAS No.: 649550-81-2
M. Wt: 302.3 g/mol
InChI Key: OZNNHSQRWLJQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(quinolin-3-yl)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C19H14N2O2 and its molecular weight is 302.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

649550-81-2

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

methyl 1-quinolin-3-ylindole-3-carboxylate

InChI

InChI=1S/C19H14N2O2/c1-23-19(22)16-12-21(18-9-5-3-7-15(16)18)14-10-13-6-2-4-8-17(13)20-11-14/h2-12H,1H3

InChI Key

OZNNHSQRWLJQDR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

5 cm3 of 1,4-dioxane, 230 cm3 of n-dodecane, 1.04 g (5 mmol) of 3-bromoquinoline and 0.6 cm3 (5 mmol) of trans-1,2-cyclohexanediamine are added at 22° C. under an argon atmosphere to 0.876 g (5 mmol) of 3-methoxycarbonyl-1H-indole, 2.23 g (10.51 mmol) of potassium orthophosphate and 0.09 g (0.5 mmol) of copper iodide. After stirring at 100° C. for 31 hours and after 48 hours at 22° C., the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa). The residue is diluted with 100 cm3 of ethyl acetate and then washed with 3 times 100 cm3 of water and 25 cm3 of saturated aqueous sodium chloride solution. After separating the phases by settling, the organic phase is dried over anhydrous magnesium sulphate, filtered and concentrated to dryness under reduced pressure (2.7 kPa) to give 1.2 g of a residue which is purified by flash chromatography [eluent: cyclohexane/ethyl acetate (8/2 by volume)]. After concentrating the fractions under reduced pressure, 0.9 g of a yellow solid is obtained, which solid is recrystallised under hot conditions from a cyclohexane (6 cm3)/ethyl acetate (a few drops) mixture to give, after filtering off and drying under reduced pressure (2.7 kPa) at 40° C., 0.15 g of 3-methoxycarbonyl-1-(quinol-3-yl)-1H-indole in the form of a white solid melting at 138° C.
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0.876 g
Type
reactant
Reaction Step One
Name
potassium orthophosphate
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.